4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-11-17(8-9-19(14)26-2)27(24,25)22-16-6-3-5-15(12-16)18-13-21-20-7-4-10-23(18)20/h3,5-6,8-9,11-13,22H,4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOURZUNFWVZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolo[1,2-a]imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and imidazole derivatives.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Cyclization Reactions: The pyrrolo[1,2-a]imidazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .
Scientific Research Applications
4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Variations
The pyrroloimidazole core distinguishes this compound from analogs in the evidence, which predominantly feature pyrano-pyrazoles (e.g., 4af in ), benzimidazoles (e.g., 3s/3t in ), or pyrazole-pyridine hybrids (e.g., 11 in ). These heterocycles influence solubility, metabolic stability, and target affinity. For instance:
- Pyrano-pyrazole sulfonamides () exhibit moderate yields (70%) and simpler NMR spectra due to fewer fused rings compared to the target compound’s pyrroloimidazole system .
- Benzimidazole sulfonamides () with methoxy groups show higher melting points (92–96°C vs. ~70°C for pyrano-pyrazoles), suggesting stronger intermolecular interactions .
Sulfonamide Functional Group
The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases). Key comparisons:
- Compound 4af (): Contains a 4-methylbenzenesulfonamide group, which may enhance lipophilicity compared to the target compound’s unsubstituted sulfonamide .
- Compound 3s/3t (): Features dimethylamino-substituted sulfonamides, which could improve solubility but reduce metabolic stability relative to the target’s methoxy/methyl substituents .
Data Table: Structural and Functional Comparison
Biological Activity
4-Methoxy-3-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is notable for its structural complexity, featuring a pyrrolo[1,2-a]imidazole moiety which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
The structure includes:
- A methoxy group (-OCH₃)
- A methyl group (-CH₃)
- A sulfonamide group (-SO₂NH₂)
- A pyrrolo[1,2-a]imidazole ring
Research indicates that compounds containing the pyrrolo[1,2-a]imidazole structure often exhibit significant interactions with various biological targets. The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways.
Key Mechanisms:
- Dopamine Receptor Modulation :
- Inhibition of Carbonic Anhydrase :
- Cardiovascular Effects :
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Studies
- Dopamine Receptor Activity :
- Cardiovascular Impact :
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound Feature | Bioactivity Trend | Key Structural Difference | Reference |
|---|---|---|---|
| Pyrazole-containing analog | Lower IC₅₀ against kinase X | Replacement of pyrroloimidazole | |
| Trifluoromethyl-substituted analog | Enhanced metabolic stability | Electron-withdrawing group |
Q. How should researchers design experiments to evaluate the compound's pharmacokinetic (PK) properties in preclinical models?
- Methodology :
- In Vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
- In Vivo PK Studies : Administer the compound to rodent models and collect plasma samples at timed intervals for LC-MS/MS analysis. Key parameters include half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) .
- Toxicology Screening : Monitor off-target effects using panels like Eurofins’ SafetyScreen44 to prioritize candidates with favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
